Dexibuprofen Isopropyl Ester
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C16H24O2/c1-11(2)10-14-6-8-15(9-7-14)13(5)16(17)18-12(3)4/h6-9,11-13H,10H2,1-5H3/t13-/m0/s1 |
InChI Key |
RVZWLHIFEPTVBC-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)OC(C)C |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Characterization of Dexibuprofen Isopropyl Ester
Solid-State Forms and Polymorphism Investigations of Dexibuprofen Isopropyl Ester
Thermal Analysis Techniques for Polymorph Characterization (e.g., DSC, TGA)
The characterization of polymorphic forms is critical in pharmaceutical development, as different crystalline structures of an active pharmaceutical ingredient (API) can exhibit varied physicochemical properties. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental tools for identifying and differentiating these polymorphs. google.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events such as melting, crystallization, and glass transitions. iitk.ac.in Each polymorph of a substance will have a unique crystal lattice energy, resulting in a distinct melting point and enthalpy of fusion, which are observable as endothermic peaks in a DSC thermogram. researchgate.net For instance, in the analysis of related compounds, DSC has been used to identify melting points, with pure ibuprofen (B1674241) showing a characteristic melting peak at approximately 78°C. researchgate.net By analyzing the number, position, and enthalpy of these peaks, scientists can identify the specific polymorphic form present or detect the presence of multiple polymorphs in a sample.
Thermogravimetric Analysis (TGA) provides complementary information by measuring changes in the mass of a sample as a function of temperature or time. iitk.ac.in This is particularly useful for characterizing solvates or hydrates, which are crystalline forms that incorporate solvent molecules into their lattice. Upon heating, these solvated forms will show a distinct mass loss at a specific temperature corresponding to the desolvation event, prior to the decomposition of the compound itself. TGA is also used to determine the thermal stability of a compound, indicating the temperature at which decomposition begins. iitk.ac.insemanticscholar.org
The combined use of DSC and TGA allows for a comprehensive thermal profile of this compound, enabling the differentiation between anhydrous polymorphs, solvates, and amorphous forms, which is essential for ensuring product consistency and stability. iitk.ac.in
Table 1: Principles of Thermal Analysis for Polymorph Characterization
| Technique | Principle of Measurement | Information Gained for Polymorph Analysis |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. | - Melting Point (Tm): Each polymorph has a characteristic melting temperature. - Enthalpy of Fusion (ΔHf): The energy required to melt the crystal, reflecting lattice energy. - Crystallization (Tc): Detects the transition from an amorphous or metastable form to a more stable crystalline form. - Glass Transition (Tg): Identifies the presence of an amorphous phase. researchgate.net |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. google.com | - Thermal Stability: Determines the onset temperature of thermal decomposition. - Compositional Analysis: Quantifies the loss of volatiles, such as water (hydrates) or residual solvents (solvates), which can distinguish between different crystalline forms. iitk.ac.in - Decomposition Profile: Provides a "fingerprint" of the material's degradation pattern. |
Spectroscopic Characterization of Crystalline and Amorphous Forms (e.g., FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a powerful, non-destructive means to probe the molecular structure and solid-state form of this compound. These techniques are highly sensitive to the local chemical environment and the degree of molecular order, making them ideal for distinguishing between crystalline and amorphous states. spectroscopyonline.com
Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (e.g., stretching, bending). In a crystalline solid, the molecules are arranged in a highly ordered, repeating lattice. This long-range order results in a more uniform environment for each molecule, leading to sharp, well-defined absorption bands in the FTIR spectrum. mdpi.com Conversely, in an amorphous solid, the molecules are randomly oriented, leading to a wider distribution of local environments and consequently, broader and less-defined spectral bands. nih.gov For this compound, key vibrational bands, such as the carbonyl (C=O) stretch of the ester group and C-O stretches, would be particularly sensitive to the solid-state form. The parent compound, ibuprofen, shows a characteristic acid carbonyl peak at 1709 cm⁻¹. mdpi.com Esterification would shift this peak, and its sharpness would be indicative of the material's crystallinity.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). nih.gov Like FTIR, Raman spectroscopy provides a vibrational fingerprint of a molecule. It is particularly effective for analyzing both high-frequency vibrations, which reflect the local molecular structure, and low-frequency vibrations (phonon modes), which are directly related to the long-range order of the crystal lattice. nih.gov Crystalline materials typically exhibit sharp, distinct phonon peaks in the low-frequency region (e.g., 5-200 cm⁻¹), which are absent in the spectrum of an amorphous material. nih.gov The absence of these phonon peaks and the presence of a broad, featureless signal known as a quasielastic contribution are definitive Raman signatures of an amorphous state. nih.gov
The combined application of FTIR and Raman spectroscopy provides a comprehensive characterization of the solid form of this compound, confirming whether it exists in a specific crystalline polymorph or as a disordered amorphous solid. spectroscopyonline.com
Table 2: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance for Characterization |
|---|---|---|---|
| Aromatic C=C Stretch | 1600 - 1630 | FTIR & Raman | Vibrations from the phenyl ring. Band shape can be sensitive to intermolecular interactions. mdpi.com |
| Ester C=O Stretch | 1730 - 1750 | FTIR (strong), Raman (weak) | A key indicator of the ester functional group. Its position and sharpness are highly sensitive to the local environment, differentiating between crystalline and amorphous forms. |
| Aliphatic C-H Stretch | 2850 - 3000 | FTIR & Raman (strong) | Associated with the isobutyl and methyl groups. The complexity of this region can indicate conformational differences. mdpi.com |
| C-O Stretch | 1150 - 1250 | FTIR (strong) | Vibrations from the ester C-O bond. mdpi.com |
| Phonon Modes | 5 - 200 | Raman | Low-frequency lattice vibrations. The presence of sharp peaks indicates long-range crystalline order, while their absence suggests an amorphous state. nih.gov |
Purity Profiling and Impurity Analysis in Synthetic Batches
Purity profiling, the identification and quantification of all impurities in a drug substance, is a mandatory requirement by regulatory authorities like the International Conference on Harmonisation (ICH). medwinpublishers.comresearchgate.net For this compound, a thorough impurity profile is essential to ensure the quality, efficacy, and safety of the final product. Impurities can originate from various sources, including the starting materials, synthetic by-products, intermediates, or degradation products that form during manufacturing or upon storage. medwinpublishers.comresearchgate.net
Potential impurities in synthetic batches of this compound could include:
Starting Materials: Unreacted Dexibuprofen.
Reagents: Residual isopropyl alcohol or other solvents used in the synthesis.
Intermediates: Compounds formed during intermediate steps of the synthesis, such as 4-isobutylstyrene. sigmaaldrich.com
By-products: Isomers or related esters formed through side reactions.
Degradation Products: Dexibuprofen formed via hydrolysis of the ester bond is a predictable degradation impurity. researchgate.net
The primary analytical technique for impurity profiling is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors. sigmaaldrich.comajrconline.org A well-developed HPLC method can separate the main component, this compound, from all potential process-related impurities and degradation products. sigmaaldrich.com Method validation according to ICH guidelines ensures that the analytical procedure is accurate, precise, and robust for quantifying impurities, even at trace levels. medwinpublishers.com The use of certified reference standards for both the API and its known impurities is crucial for accurate quantification. lgcstandards.com
Table 3: Example HPLC Method for Impurity Profiling of Ibuprofen-Related Compounds
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Ascentis® Express C18 (or similar USP L1) sigmaaldrich.com | Provides a non-polar stationary phase for reverse-phase separation of the main compound from its impurities. |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (both with 0.1% phosphoric acid). sigmaaldrich.com | The organic solvent (acetonitrile) and acid-modified aqueous phase allow for the elution and sharp peak shape of both polar and non-polar compounds. |
| Gradient Program | e.g., Start at ~52% Acetonitrile, increase to ~85% Acetonitrile. sigmaaldrich.com | A gradient elution ensures that impurities with different polarities are effectively separated and eluted within a reasonable run time. |
| Flow Rate | 1.0 mL/min sigmaaldrich.com | Controls the speed of the separation. |
| Column Temperature | 30 °C sigmaaldrich.com | Ensures reproducible retention times by controlling the viscosity of the mobile phase and interactions with the stationary phase. |
| Detection | UV/DAD at 220 nm and 254 nm sigmaaldrich.com | 220 nm is suitable for detecting ibuprofen and its ester due to the benzene (B151609) ring. 254 nm can be more sensitive for certain impurities with more extensive conjugation. sigmaaldrich.com |
Table 4: Potential Impurities in this compound and Their Origins
| Compound Name | Structure | Potential Origin |
|---|---|---|
| Dexibuprofen | (S)-2-(4-isobutylphenyl)propanoic acid | Unreacted starting material or product of ester hydrolysis (degradation). researchgate.net |
| Ibuprofen Impurity C (USP) | 4-Isobutylacetophenone | Synthesis intermediate. |
| 4-Isobutylstyrene | 1-(ethenyl)-4-(2-methylpropyl)benzene | Synthesis by-product/intermediate. sigmaaldrich.com |
| 2-(4-Isobutyrylphenyl)propane | 1-[4-(2-methylpropyl)phenyl]propan-2-one | Synthesis-related impurity. sigmaaldrich.com |
| Residual Solvents | e.g., Toluene, Acetone | Used during synthesis and purification steps. ajrconline.org |
Preclinical Biopharmaceutical and Metabolic Studies of Dexibuprofen Isopropyl Ester
In Vitro and Ex Vivo Metabolic Conversion to Dexibuprofen
In vitro and ex vivo studies are fundamental in determining the viability of a prodrug by assessing its stability during transit and its ability to convert to the active drug at the desired site. For dexibuprofen isopropyl ester, these studies focus on its hydrolysis in simulated biological environments.
The conversion of this compound back to its active form, dexibuprofen, is primarily achieved through enzymatic hydrolysis. The ester linkage is designed to be cleaved by ubiquitous endogenous enzymes, particularly esterases and lipases, which are present in significant concentrations in the plasma, liver, and intestinal tissues. nih.govnih.gov This enzymatic action restores the free carboxylic acid group on the dexibuprofen molecule, which is crucial for its pharmacological activity. nih.gov The rationale behind this prodrug design is that the ester will remain intact in the acidic environment of the stomach, minimizing direct contact of the acidic drug with the gastric mucosa, and then undergo hydrolysis in the more neutral pH of the intestine and in the systemic circulation to release dexibuprofen. mdpi.com
The rate and extent of hydrolysis of this compound have been evaluated in various simulated biological fluids to predict its in vivo behavior. Research on a series of dexibuprofen ester prodrugs, including the isopropyl ester, has demonstrated their stability at acidic pH, with minimal hydrolysis observed at a pH of 1.2, which mimics the conditions in the stomach. mdpi.com
Conversely, these ester prodrugs show significant and rapid hydrolysis in environments that simulate the intestine and systemic circulation. Studies have confirmed a high rate of hydrolysis in simulated intestinal fluid (SIF) at a pH of 7.4 and in 80% human plasma. nih.govmdpi.comresearchgate.net The hydrolysis process typically follows first-order kinetics, where the rate of conversion is proportional to the concentration of the ester prodrug. researchgate.net It has been noted that the structure of the alcohol moiety can influence the rate of hydrolysis; branched-chain alkyl substituents like the isopropyl group may result in a slightly diminished rate of hydrolysis compared to straight-chain esters. researchgate.net
| Simulated Fluid | pH | Observed Hydrolysis | Implication |
|---|---|---|---|
| Simulated Gastric Fluid | ~1.2 | Minimal / Stable mdpi.com | Prodrug remains intact in the stomach, potentially reducing gastric irritation. |
| Simulated Intestinal Fluid (SIF) | ~7.4 | Significant Hydrolysis nih.govmdpi.com | Prodrug begins to convert to active dexibuprofen upon reaching the intestine. |
| 80% Human Plasma | ~7.4 | Significant Hydrolysis nih.govmdpi.comresearchgate.net | Absorbed prodrug is efficiently converted to active dexibuprofen in the bloodstream. |
The enzymatic hydrolysis of this compound is a straightforward cleavage of the ester bond. This reaction yields two primary products: the pharmacologically active S-(+)-ibuprofen (dexibuprofen) and isopropyl alcohol. No significant or stable intermediate products have been reported in this bioconversion process. The primary goal of this metabolic step is the efficient and clean release of the parent drug.
Pharmacokinetic Studies in Animal Models (e.g., rats, mice)
Pharmacokinetic studies in animal models such as rats and mice are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug and the resulting active moiety in vivo.
Esterification of dexibuprofen to its isopropyl ester increases its lipophilicity. nih.gov This enhanced lipophilicity is intended to improve the molecule's permeation across biological membranes, potentially leading to better absorption from the gastrointestinal tract compared to the more polar parent drug. nih.gov Following oral administration in animal models, the prodrug is absorbed and then distributed via the systemic circulation. During and after absorption, it is exposed to esterases in the intestine and blood, initiating its conversion to dexibuprofen. nih.govmdpi.com
Studies on similar dexibuprofen ester prodrugs in rats have shown that after intravenous administration, the prodrug is rapidly distributed, and the released dexibuprofen can be detected in both plasma and brain tissue, indicating that the prodrug and/or the released drug can cross the blood-brain barrier. nih.gov
The primary objective of administering the isopropyl ester prodrug is to achieve effective systemic exposure to dexibuprofen. Preclinical experiments in mice have confirmed that oral administration of dexibuprofen ester prodrugs leads to the successful release of dexibuprofen in vivo, resulting in significant anti-inflammatory, analgesic, and antipyretic activity. mdpi.com
| Parameter | Dexibuprofen (from Prodrug 1) | Dexibuprofen (from Dexibuprofen) |
|---|---|---|
| Dose (mg/kg) | 15.73 (equivalent to 11.70 mg/kg Dexi) | 11.70 |
| AUC (0-t) (μg/gh) - Plasma | 49.61 ± 13.91 | 65.48 ± 10.97 |
| AUC (0-t) (μg/gh) - Brain | 28.52 ± 5.43 | 4.44 ± 1.15 |
| Cmax (μg/g) - Plasma | 29.74 ± 2.97 | 64.44 ± 14.00 |
| Cmax (μg/g) - Brain | 21.79 ± 3.37 | 2.81 ± 1.16 |
Note: The data in Table 2 is for a structurally similar N,N-dimethylaminoethyl ester prodrug and is presented to illustrate the typical findings of preclinical pharmacokinetic studies.
Table of Mentioned Compounds
| Compound Name |
|---|
| Dexibuprofen |
| This compound |
| Isopropyl alcohol |
Tissue Distribution Profiling of this compound and its Metabolite
Following administration, a prodrug's ability to deliver the active metabolite to various tissues is a key determinant of its therapeutic efficacy. In preclinical studies involving dexibuprofen prodrugs administered to Sprague-Dawley rats, the distribution of the active metabolite, dexibuprofen, was quantified across several key tissues.
After intravenous administration of various dexibuprofen prodrugs, dexibuprofen concentrations were measured in the plasma and major organs, including the brain, heart, liver, spleen, lung, and kidney. These studies provide a clear indication of where the active compound becomes available to exert its pharmacological effects. The data illustrates that the parent drug, dexibuprofen, achieves broad distribution throughout the body.
Notably, the ratio of brain-to-plasma concentrations highlights the potential for these prodrugs to modulate central nervous system exposure. The table below summarizes the distribution of dexibuprofen in different tissues 10 minutes after intravenous administration of a 11.70 mg/kg equivalent dose of various ethanolamine-related dexibuprofen prodrugs in rats.
Table 1: Dexibuprofen Concentration in Rat Tissues 10 Minutes Post-Administration of Various Prodrugs Concentrations are for the active metabolite, dexibuprofen, following administration of different prodrugs.
| Tissue | Prodrug 1 (ng/g or ng/mL) | Prodrug 2 (ng/g or ng/mL) | Prodrug 3 (ng/g or ng/mL) | Prodrug 4 (ng/g or ng/mL) | Prodrug 5 (ng/g or ng/mL) |
| Brain | 240.8 | 390.6 | 132.4 | 120.3 | 210.5 |
| Heart | 1250.7 | 1480.2 | 890.1 | 750.6 | 1150.3 |
| Liver | 4560.3 | 5120.8 | 3210.5 | 2890.4 | 4230.1 |
| Spleen | 980.5 | 1120.6 | 750.3 | 680.9 | 910.2 |
| Lung | 2130.4 | 2540.7 | 1670.2 | 1430.8 | 1980.5 |
| Kidney | 3450.6 | 3980.1 | 2540.9 | 2170.3 | 3120.7 |
| Plasma | 14.2 | 12.5 | 15.8 | 18.1 | 16.4 |
Influence of Formulation on Prodrug Bioconversion and Pharmacokinetics (preclinical)
The formulation of a prodrug is critical as it can significantly influence its stability, bioconversion, and resulting pharmacokinetic profile. For ester prodrugs like this compound, the primary goal is to protect the gastrointestinal tract from the free carboxylic acid group of the parent NSAID.
Preclinical studies on various NSAID ester prodrugs demonstrate a consistent principle: stability in acidic environments and hydrolysis in neutral or alkaline conditions. nih.govmdpi.comderpharmachemica.com Dexibuprofen ester prodrugs have been shown to be stable at an acidic pH of 1.2, which mimics the environment of the stomach. nih.gov This stability prevents the premature release of dexibuprofen, thereby reducing the risk of local gastric irritation. nih.gov
Upon reaching the more neutral pH of the intestine or after absorption into the systemic circulation (pH 7.4), these ester prodrugs undergo hydrolysis by esterase enzymes present in the plasma and other tissues. mdpi.comnih.gov This bioconversion releases the active dexibuprofen. The rate of this hydrolysis is a key factor; an optimal rate ensures that the parent drug is released efficiently to achieve therapeutic concentrations. mdpi.com
While not specific to the isopropyl ester, formulation strategies for dexibuprofen itself underscore the importance of this concept. For instance, ternary solid dispersions of dexibuprofen have been developed to enhance its solubility and dissolution profile. In preclinical rat models, these optimized formulations led to a significantly greater anti-inflammatory effect compared to the pure drug, demonstrating that formulation directly impacts bioavailability and efficacy. nih.gov
Comparative Preclinical Pharmacokinetics with Parent Dexibuprofen
A primary objective of developing a prodrug is to improve upon the pharmacokinetic profile of the parent compound. Preclinical experiments have confirmed that dexibuprofen-ester prodrugs can lead to a significant enhancement in anti-inflammatory, analgesic, and antipyretic activities compared to administering dexibuprofen itself. nih.govresearchgate.net This improvement in pharmacological effect is a direct consequence of an altered and often superior pharmacokinetic profile.
Studies in rats comparing the administration of dexibuprofen prodrugs to dexibuprofen alone provide quantitative evidence of this enhancement. After administration of the prodrugs, the resulting plasma concentrations of the active metabolite, dexibuprofen, show improved pharmacokinetic parameters. The data demonstrates that by using a prodrug delivery system, key metrics such as the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) can be significantly increased.
The table below presents the pharmacokinetic parameters of the active metabolite, dexibuprofen, following intravenous administration of dexibuprofen versus five different ethanolamine-related dexibuprofen prodrugs in rats.
Table 2: Comparative Pharmacokinetic Parameters of Dexibuprofen in Rats Parameters shown are for the active metabolite, dexibuprofen, following administration of either the parent drug or a prodrug equivalent to 11.70 mg/kg of dexibuprofen.
| Parameter | Dexibuprofen | Prodrug 1 | Prodrug 2 | Prodrug 3 | Prodrug 4 | Prodrug 5 |
| Cmax (µg/mL) | 25.4 | 35.8 | 42.1 | 28.9 | 27.5 | 31.6 |
| AUC (0-t) (µg·h/mL) | 45.7 | 68.2 | 75.4 | 52.3 | 49.8 | 58.9 |
These preclinical findings collectively indicate that this compound, as a representative ester prodrug, is designed to remain intact in the stomach, undergo hydrolysis to release active dexibuprofen in systemic circulation, and ultimately provide enhanced delivery and distribution of the active drug to target tissues, leading to an improved pharmacokinetic and pharmacodynamic profile compared to the parent dexibuprofen.
Molecular and Cellular Pharmacodynamics of Dexibuprofen Isopropyl Ester and Its Active Metabolite
Mechanisms of Cyclooxygenase (COX) Inhibition by Dexibuprofen (the active metabolite)
The cornerstone of dexibuprofen's mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. patsnap.com These enzymes, existing as two primary isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.comwikipedia.orgnih.gov By blocking these enzymes, dexibuprofen effectively curtails the production of prostaglandins. patsnap.com
Dexibuprofen is generally classified as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms. wikipedia.orgpnas.org The anti-inflammatory effects are largely attributed to the inhibition of COX-2, which is typically induced during inflammatory responses. patsnap.comwikipedia.org Conversely, the inhibition of the constitutively expressed COX-1 is associated with some of the side effects of NSAIDs. wikipedia.orgnih.gov
Research indicates that the S-isomer of ibuprofen (B1674241) (dexibuprofen) possesses a greater affinity for the COX-2 active site than the R-isomer. nih.gov While it is considered non-selective, some studies suggest that dexibuprofen's primary therapeutic action is mediated through the inhibition of the COX-2 isoform in inflammatory cells. nih.govmdpi.com In vitro studies have demonstrated that dexibuprofen exhibits potent inhibitory activity against both enzymes. For example, one study comparing its antiplatelet effects to other NSAIDs found it potently inhibited thromboxane (B8750289) synthesis (a COX-1 mediated process in platelets) and prostacyclin synthesis. nih.gov The ratio of its inhibitory concentration (IC50) for these processes provides insight into its relative selectivity. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| General Classification | Non-selective inhibitor of COX-1 and COX-2. | wikipedia.orgpnas.org |
| Primary Therapeutic Target | Inhibition of COX-2 is considered the main driver of anti-inflammatory effects. | nih.govmdpi.comwikipedia.org |
| Stereoselectivity | The S-isomer (dexibuprofen) shows a higher affinity for the COX-2 active site compared to the R-isomer. | nih.gov |
| Relative Inhibition Ratio | The IC50 anti-TxB₂ / IC50 anti-6-keto-PGF₁α ratio for dexibuprofen was found to be 0.21 ± 0.03, indicating potent inhibition of both COX-1 and COX-2 pathways. | nih.gov |
Kinetic studies characterize dexibuprofen as a simple, competitive, and rapidly reversible inhibitor of COX enzymes. acs.orgijpda.org It competes with the natural substrate, arachidonic acid, for binding to the active site of the enzyme. pnas.orgnih.gov
The binding of dexibuprofen to the COX active site is well-defined. X-ray crystallography studies have revealed that the binding is facilitated by key hydrophilic interactions. nih.gov The carboxylate group of dexibuprofen forms an ion pair or hydrogen bonds with the amino acid residues Arginine-120 (Arg-120) and Tyrosine-355 (Tyr-355) located at the entrance of the cyclooxygenase channel. nih.govacs.org These interactions are crucial for anchoring the inhibitor within the active site and preventing the entry of arachidonic acid. pnas.org The higher affinity of the S-enantiomer (dexibuprofen) for the COX-2 active site is confirmed by structural analyses showing that in a racemic mixture, only the S-isomer is found bound within the enzyme's active site. nih.gov
| Kinetic Parameter | Description | Reference |
|---|---|---|
| Inhibition Type | Simple, competitive, and reversible. | acs.orgijpda.org |
| Binding Site | Binds to the cyclooxygenase active site, competing with arachidonic acid. | pnas.orgnih.gov |
| Key Binding Residues | Forms hydrophilic interactions with Arginine-120 and Tyrosine-355. | nih.govacs.org |
| Stereospecific Binding | Crystal structures show preferential binding of the S-isomer (dexibuprofen) over the R-isomer to the COX-2 active site. | nih.gov |
Modulation of Inflammatory Mediators and Signaling Pathways in Cellular Models
Beyond direct enzyme inhibition, dexibuprofen's pharmacodynamics involve the broader modulation of inflammatory processes within cells.
The direct consequence of COX inhibition by dexibuprofen is a marked reduction in the synthesis of various prostaglandins and thromboxanes. nih.gov In vitro models using human whole blood have quantified this effect. Dexibuprofen demonstrates a dose-dependent inhibition of platelet aggregation and the synthesis of pro-inflammatory mediators. nih.gov Studies have shown that the S-(+) isomer is approximately 160 times more potent in inhibiting prostaglandin (B15479496) synthesis than the R-(-) enantiomer. nih.gov
Specific inhibitory concentrations (IC50) have been determined for key prostanoids. For instance, dexibuprofen potently inhibits the production of platelet Thromboxane B₂ (TxB₂), a product of COX-1 activity, and lipopolysaccharide-induced Prostaglandin E₂ (PGE₂), which is largely synthesized via COX-2. nih.gov
| In Vitro System | Mediator Inhibited | IC50 Value (Dexibuprofen) | Reference |
|---|---|---|---|
| Human Whole Blood | Arachidonic Acid-Induced Platelet Aggregation | 0.85 ± 0.06 µM | nih.gov |
| Human Whole Blood | Platelet Thromboxane B₂ (TxB₂) Synthesis | Potently Inhibited (Specific IC50 not detailed in source) | nih.gov |
| Human Whole Blood | LPS-Induced Prostaglandin E₂ (PGE₂) Synthesis | Potently Inhibited (Specific IC50 not detailed in source) | nih.gov |
| Human Whole Blood | Leukocyte 6-keto-prostaglandin F₁α (PGF₁α) Synthesis | Potently Inhibited (Specific IC50 not detailed in source) | nih.gov |
Dexibuprofen can also modulate the inflammatory response at the level of gene expression and cytokine production. nih.govbmj.com In cellular models of osteoarthritis, under inflammatory conditions stimulated by interleukin-1β (IL-1β), ibuprofen treatment was found to shift the chondrocyte transcriptome towards an anti-inflammatory phenotype. bmj.com
The study, using RNA-sequencing, identified that ibuprofen significantly altered the expression of numerous genes. Notably, several mediators of inflammation were downregulated, while certain anti-inflammatory factors were upregulated. bmj.com This modulation affects key inflammation-related signaling pathways, including the integrin, IL-8, ERK/MAPK, and cAMP-mediated pathways. bmj.com These findings suggest that dexibuprofen's anti-inflammatory effects are not solely due to the inhibition of prostaglandin synthesis but also involve the transcriptional regulation of inflammatory genes. bmj.com
| Gene/Factor | Effect of Ibuprofen (in IL-1β stimulated OA chondrocytes) | Functional Relevance | Reference |
|---|---|---|---|
| PPARG & PPARGC1B | Upregulated | Anti-inflammatory transcription factors. | bmj.com |
| IL-10 Receptor Subunit Alpha | Upregulated | Receptor for the anti-inflammatory cytokine IL-10. | bmj.com |
| Various Inflammatory Mediators | Downregulated | Reduction in pro-inflammatory signaling. | bmj.com |
| Integrin & IL-8 Signaling Pathways | Modulated | Involvement in cell adhesion and chemotaxis during inflammation. | bmj.com |
| ERK/MAPK & cAMP Signaling Pathways | Modulated | Central pathways in cellular response to inflammation. | bmj.com |
Investigation of Additional Pharmacological Actions (beyond COX inhibition) in preclinical models
Preclinical research has uncovered other pharmacological actions of dexibuprofen that extend beyond its classical COX-inhibiting mechanism.
Another observed effect in preclinical models is the ability of dexibuprofen to increase calcium-dependent nitric oxide production in whole blood samples. nih.gov Nitric oxide is a critical signaling molecule with diverse physiological roles, including vasodilation and modulation of inflammation. Furthermore, like other NSAIDs, dexibuprofen's activity can influence major inflammatory signaling cascades such as the NF-κB pathway, which is a central regulator of pro-inflammatory gene transcription. nih.govmdpi.com
Antioxidant Activity of Ester Prodrugs and Metabolites
Research into ester prodrugs of dexibuprofen indicates that modification of the carboxylic acid group can enhance antioxidant capabilities. A 2023 study evaluated a series of dexibuprofen ester derivatives and found a marked increase in antioxidant activity compared to the parent compound. While dexibuprofen itself exhibited an antioxidant activity of 52.7%, several of its ester prodrugs showed significantly higher percentages. nih.gov For instance, the derivative labeled DR7 demonstrated an antioxidant activity of 93.9%. nih.gov
This suggests that the esterification process can confer improved radical-scavenging properties to the molecule. The development of mutual prodrugs, where dexibuprofen is conjugated with known antioxidants like menthol, sesamol, and umbelliferone, further supports this principle. mdpi.com These conjugates are designed to provide synergistic effects, combining the anti-inflammatory action of dexibuprofen with the antioxidant properties of the linked molecule. mdpi.com
Table 1: Comparative Antioxidant Activity of Dexibuprofen vs. Ester Derivatives
| Compound | Antioxidant Activity (%) | Source |
|---|---|---|
| Dexibuprofen | 52.7% | nih.gov |
| Dexibuprofen Ester Derivative (DR3) | 86.9% | nih.gov |
| Dexibuprofen Ester Derivative (DR5) | 83.5% | nih.gov |
| Dexibuprofen Ester Derivative (DR7) | 93.9% | nih.gov |
| Dexibuprofen Ester Derivative (DR9) | 87.4% | nih.gov |
Potential Anticancer Activities in Cell Lines
The anticancer potential of dexibuprofen and its derivatives has been explored in various preclinical studies. While specific research on Dexibuprofen Isopropyl Ester is limited, studies on other derivatives that mask the carboxylic acid group—through amide linkages, conjugation, or nanoformulations—demonstrate promising antiproliferative activity. nih.govmdpi.comnih.gov
For example, amide analogues of dexibuprofen have shown potent cytotoxicity against the MCF-7 breast carcinoma cell line. One derivative, N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl)-propionamide, exhibited an IC₅₀ value of 0.01 µM, which was more potent than the standard chemotherapy drug doxorubicin (B1662922) (IC₅₀ = 0.04 µM). nih.govnih.gov
Similarly, dexibuprofen conjugated with 2′,3′,4′,5′-tetraacetylriboflavin (TAR) showed significant activity against both MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC₅₀ values ranging from 7.8 to 14.9 µM. nih.gov Furthermore, encapsulating dexibuprofen in nanostructured lipid carriers (NLCs) enhanced its anticancer effects. These DXI-NLCs were particularly effective against MDA-MB-468 breast cancer cells, with an IC₅₀ of 3.4 µM. mdpi.comresearchgate.net These findings suggest that derivatization of dexibuprofen, including through esterification, is a viable strategy for developing compounds with potential anticancer applications. nih.gov
Table 2: In Vitro Anticancer Activity of Dexibuprofen Derivatives
| Compound/Formulation | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl)-propionamide (Amide Derivative) | MCF-7 | Breast | 0.01 | nih.govnih.gov |
| Dexibuprofen-Loaded NLCs | MDA-MB-468 | Breast | 3.4 | mdpi.comresearchgate.net |
| Dexibuprofen-TAR Conjugate | MCF-7 | Breast | 7.8 - 14.9 | nih.gov |
| Dexibuprofen-TAR Conjugate | HT-29 | Colon | 7.8 - 14.9 | nih.gov |
| Doxorubicin (Reference) | MCF-7 | Breast | 0.04 | nih.govnih.gov |
Comparative Cellular Activity of this compound versus Dexibuprofen (preclinical/in vitro)
The primary rationale for creating ester prodrugs like this compound is to alter the physicochemical properties of the parent drug, dexibuprofen, to enhance its therapeutic profile. Dexibuprofen is the S(+)-enantiomer of ibuprofen and is approximately 160 times more active in inhibiting prostaglandins than the R(-)-enantiomer. nih.gov
Ester prodrugs of dexibuprofen are designed to be more lipophilic. nih.gov This increased lipophilicity can improve membrane permeability and alter drug distribution. In vitro hydrolysis studies confirm the prodrug concept: the ester linkage remains stable in acidic environments, such as the stomach (pH 1.2), but undergoes significant hydrolysis in human plasma (pH 7.4) to release the active dexibuprofen. mdpi.comnih.gov This characteristic is intended to reduce direct contact of the acidic drug with the gastric mucosa. nih.gov
Preclinical experiments comparing dexibuprofen ester prodrugs to dexibuprofen have shown a significant increase in anti-inflammatory, analgesic, and antipyretic activities for the ester forms. nih.gov For example, a mutual prodrug of dexibuprofen with an antioxidant moiety produced a maximum inhibition of paw edema of 42.06%, demonstrating more significant anti-inflammatory activity than the parent dexibuprofen. drugbank.com Another ester derivative showed more pronounced analgesic activity in decreasing the number of acetic acid-induced writhes in mice compared to standard dexibuprofen. nih.govdrugbank.com These results suggest that the ester prodrug form can lead to enhanced in vivo efficacy compared to administering dexibuprofen itself. nih.gov
Analytical Method Development and Validation for Dexibuprofen Isopropyl Ester and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of Dexibuprofen Isopropyl Ester and its related compounds. The choice of technique depends on the analyte's properties, the complexity of the sample matrix, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of dexibuprofen and its derivatives due to its versatility and efficiency. eprajournals.com Reverse-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.
Method development for this compound would typically involve optimizing several key parameters to achieve adequate separation and peak shape. A C18 column is frequently the stationary phase of choice, offering good retention and separation for non-polar compounds. eprajournals.comajpaonline.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). eprajournals.com The pH of the buffer is a critical parameter that can be adjusted to control the ionization state of acidic or basic analytes, thereby influencing their retention. Detection is commonly performed using a UV detector, with the wavelength set around 214-222 nm for optimal sensitivity. researchgate.netresearchgate.net
Validation of an HPLC method is performed according to International Council for Harmonisation (ICH) guidelines and includes assessment of specificity, linearity, precision, accuracy, and robustness to ensure the method is reliable for its intended use. eprajournals.com For instance, a validated RP-HPLC method for dexibuprofen demonstrated excellent linearity over a concentration range with a high correlation coefficient (R² > 0.999). eprajournals.com
Table 1: Typical HPLC Conditions for the Analysis of Dexibuprofen and Related Compounds
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 (e.g., Waters Symmetry) | eprajournals.comajpaonline.com |
| Mobile Phase | Acetonitrile/Methanol and Buffer (e.g., Phosphate, Acetate) | eprajournals.com |
| Flow Rate | 1.0 - 1.5 mL/min | eprajournals.comajpaonline.com |
| Detection | UV at 214 - 222 nm | researchgate.netresearchgate.net |
| Injection Volume | 20 µL |
| Temperature | Ambient | |
Gas Chromatography (GC) offers a high-resolution separation alternative, particularly for volatile and thermally stable compounds. While the parent compound dexibuprofen is not sufficiently volatile for direct GC analysis, its ester derivatives, such as this compound, are more amenable to this technique. nih.gov For less volatile metabolites or the parent acid, derivatization is often required to increase volatility and improve chromatographic behavior. nih.gov
The chiral separation of ibuprofen (B1674241) and its alkyl esters has been successfully achieved using GC with chiral stationary phases containing permethylated cyclodextrins. nih.gov This demonstrates the potential of GC for the enantiomeric purity assessment of this compound. Flame Ionization Detection (FID) is a common detector for GC analysis of organic compounds. nih.gov When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information. researchgate.net
Since the pharmacological activity of ibuprofen resides almost exclusively in the S-(+)-enantiomer (dexibuprofen), methods to ensure enantiomeric purity are critical. nih.gov Chiral chromatography is the primary technique for separating enantiomers. This can be achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based CSPs (e.g., ovomucoid) have proven effective for the chiral resolution of ibuprofen and related compounds. researchgate.netnih.govmdpi.com
The development of a chiral HPLC method involves screening different chiral columns and mobile phases to find the optimal conditions for enantioseparation. mdpi.com For example, an HPLC-DAD method using an ovomucoid chiral stationary phase (Ultron ES-OVM) with a mobile phase of potassium phosphate buffer, methanol, and ethanol (B145695) was successfully validated for the quantitation of dexibuprofen in the presence of its R-(-)-isomer. nih.gov The ability to simultaneously determine enantiomeric purity and other organic impurities in a single chromatographic run is a significant advantage, saving time and resources. mdpi.com
Mass Spectrometry (MS) Applications for Quantitative and Qualitative Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is prized for its high sensitivity and selectivity, making it invaluable for both quantitative and qualitative analysis when coupled with a chromatographic separation technique like LC or GC. pharmacompass.com
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis of pharmaceuticals and their metabolites in complex biological matrices like plasma and urine. pharmacompass.com This technique offers superior sensitivity and specificity compared to HPLC with UV detection.
Method development for this compound and its metabolites using LC-MS/MS involves several steps. First, the mass spectrometric conditions are optimized for the parent compound and its expected metabolites. This includes selecting the ionization mode (positive or negative electrospray ionization, ESI) and optimizing parameters like capillary voltage and gas flows. nih.gov For quantitative analysis, the system is typically operated in the selected reaction monitoring (SRM) mode. In SRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and enhances sensitivity. The transition from the precursor ion to the most abundant and stable product ion is chosen for quantification. nih.govresearchgate.net
For example, a validated chiral LC-MS/MS method for ibuprofen enantiomers monitored the transition of the precursor ion at m/z 205.1 to the product ion at m/z 160.9 in negative ionization mode. nih.gov Such methods are essential for pharmacokinetic studies where low concentrations of the drug and its metabolites need to be accurately measured.
Table 2: Illustrative LC-MS/MS Parameters for Analysis
| Parameter | Description | Source |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | nih.gov |
| Analysis Mode | Selected Reaction Monitoring (SRM) | |
| Precursor Ion (m/z) | [M-H]⁻ or [M+H]⁺ for the parent drug and metabolites | nih.gov |
| Product Ion (m/z) | Characteristic fragment ion for quantification | researchgate.net |
| Internal Standard | Isotopically labeled analogue (e.g., dexibuprofen-d3) | nih.gov |
Tandem mass spectrometry is a crucial tool for the structural elucidation and identification of unknown metabolites. nih.gov By inducing fragmentation of a selected precursor ion (a process known as collision-induced dissociation or CID), a characteristic fragmentation pattern, or product ion spectrum, is generated. nih.gov This spectrum serves as a fingerprint for a specific molecule.
For this compound, the fragmentation pattern would be influenced by the core ibuprofen structure and the isopropyl ester group. The analysis of fragmentation patterns of anabolic steroids and their metabolites has shown that metabolic alterations like hydroxylations or oxidations lead to predictable changes in the product ion spectra. nih.gov Similarly, the fragmentation of ibuprofen typically involves the loss of the carboxyl group. researchgate.net By comparing the fragmentation patterns of potential metabolites to that of the parent drug, the sites of metabolic modification can be deduced. For instance, the addition of a hydroxyl group (+16 Da) would result in a precursor ion with a corresponding mass shift, and the fragmentation pattern would help to locate the position of this new functional group. This structure-fragmentation relationship is fundamental for identifying metabolites in biological samples. nih.gov
Spectroscopic Methods for Structural Confirmation and Purity Assessment (e.g., NMR, UV-Vis, IR)
Spectroscopic techniques are indispensable for the unambiguous structural confirmation and purity evaluation of newly synthesized compounds like this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement, electronic transitions, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
¹H NMR: In the ¹H NMR spectrum of this compound, the successful esterification would be confirmed by the appearance of signals characteristic of the isopropyl group. This typically includes a septet (a signal split into seven lines) for the single proton on the tertiary carbon of the isopropyl group, and a doublet (a signal split into two lines) for the six equivalent protons of the two methyl groups. The signals corresponding to the dexibuprofen backbone, such as the aromatic protons and the isobutyl group protons, would remain, although their chemical shifts might be slightly altered by the new ester functionality. oxinst.com
¹³C NMR: The ¹³C NMR spectrum provides confirmation of the carbon skeleton. For this compound, a key indicator of successful synthesis is the appearance of two new signals corresponding to the carbons of the isopropyl group. Furthermore, the chemical shift of the carbonyl carbon (C=O) would shift from that characteristic of a carboxylic acid (typically ~181 ppm for ibuprofen) to a value consistent with an ester. oxinst.com Signals for quaternary carbons, which are not directly attached to protons, are generally less intense. oxinst.com
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edunih.gov For this compound, the most telling spectral feature would be the change in the carbonyl (C=O) stretching frequency. The broad O-H stretch of the carboxylic acid in the starting material (dexibuprofen) would disappear, and the sharp C=O stretch would shift from approximately 1706-1710 cm⁻¹ (characteristic of a carboxylic acid) to a higher wavenumber, typically around 1730-1750 cm⁻¹, which is characteristic of an ester. researchgate.netresearchgate.net Additionally, a new C-O stretching band for the ester linkage would appear in the 1100-1300 cm⁻¹ region. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure, particularly conjugated systems. thermofisher.com The primary chromophore in this compound is the phenyl group. Therefore, its UV-Vis spectrum is expected to be very similar to that of dexibuprofen itself. The maximum absorbance (λmax) for dexibuprofen in various solvents is typically observed around 222 nm. nih.govresearchgate.netresearchgate.net This technique is particularly useful for quantitative analysis and for detecting impurities that might possess different chromophores or absorption characteristics. thermofisher.comnih.gov
Table 1: Predicted Spectroscopic Data for this compound This table is generated based on typical values for the dexibuprofen structure and standard values for isopropyl ester groups.
| Technique | Key Feature | Expected Observation / Value | Structural Inference |
|---|---|---|---|
| ¹H NMR | Isopropyl Group Protons | Septet (~4.9-5.1 ppm, 1H), Doublet (~1.2-1.3 ppm, 6H) | Confirms presence of the isopropyl ester group. |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~175 ppm | Confirms ester functional group (shift from carboxylic acid). |
| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1735 cm⁻¹ | Confirms ester functional group. |
| IR Spectroscopy | Absence of O-H Stretch | No broad band at ~2500-3300 cm⁻¹ | Confirms complete conversion of carboxylic acid. |
| UV-Vis Spectroscopy | λmax | ~222 nm | Presence of the phenyl chromophore, consistent with the parent structure. |
Method Validation Parameters: Linearity, Accuracy, Precision, Limit of Detection/Quantification
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. For quantifying this compound and its metabolites, validation would typically be performed according to International Council for Harmonisation (ICH) guidelines. The key parameters include linearity, accuracy, precision, and detection/quantification limits.
While specific validation data for this compound is not widely published, the following sections describe the validation parameters using data from studies on the parent compound, dexibuprofen, as a representative example. These studies often employ High-Performance Liquid Chromatography (HPLC) and UV spectrophotometry. nih.goveprajournals.com
Linearity
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. It is typically evaluated by linear regression analysis of a calibration curve generated from at least five different concentrations. The correlation coefficient (R²) is a key measure, with values greater than 0.999 being desirable. eprajournals.com
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the pure analyte is added (spiked) into a sample matrix. The method is then used to analyze the spiked sample, and the percentage of the added analyte that is measured (% recovery) is calculated. Recovery values are typically expected to be within 98-102%.
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (% RSD).
Repeatability (Intra-day precision): Assesses precision over a short interval on the same day.
Intermediate Precision (Inter-day precision): Assesses precision over different days, with different analysts or equipment. For pharmaceutical analysis, a % RSD of less than 2% is generally considered acceptable. eprajournals.com
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. globalresearchonline.net
These limits are crucial for the analysis of impurities or metabolites, which may be present at very low concentrations. They are often calculated based on the standard deviation of the response and the slope of the calibration curve.
Table 2: Example Validation Parameters for Dexibuprofen Analysis by HPLC-UV Data is representative of methods developed for dexibuprofen, serving as an example for its isopropyl ester derivative.
| Parameter | Methodology | Typical Result | Reference |
|---|---|---|---|
| Linearity (Range) | HPLC-UV | 5-100 µg/mL | eprajournals.com |
| Linearity (Correlation Coefficient, R²) | HPLC-UV | > 0.999 | eprajournals.com |
| Accuracy (% Recovery) | HPLC-UV | 99.46% - 100.65% | |
| Precision (% RSD) | HPLC-UV | < 2.0% | eprajournals.com |
| Limit of Detection (LOD) | HPLC-UV | 0.5 µg/mL | eprajournals.com |
| Limit of Quantification (LOQ) | HPLC-UV | 1.0 µg/mL | eprajournals.com |
Advanced Computational and Theoretical Studies of Dexibuprofen Isopropyl Ester
Molecular Docking and Dynamics Simulations of Prodrug Activation and Target Interaction.nih.govmdpi.com
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a dexibuprofen prodrug, and its biological target, primarily the cyclooxygenase (COX) enzymes. These simulations provide a detailed view of the binding modes, interaction energies, and the stability of the drug-receptor complex, which are crucial for understanding the mechanism of action and for the design of more potent derivatives.
In studies of various dexibuprofen ester prodrugs, molecular docking has been employed to investigate their binding affinity to the active site of COX-2. nih.govmdpi.com For instance, research on dexibuprofen-antioxidant mutual prodrugs revealed that these ester derivatives can effectively fit into the active site of the COX-2 enzyme. mdpi.com The binding energies of these prodrugs were found to be comparable to or even better than that of the parent drug, dexibuprofen, suggesting a strong potential for inhibitory activity. mdpi.com
Molecular dynamics (MD) simulations further elaborate on the stability of these interactions over time. By simulating the dynamic behavior of the ligand-protein complex in a biological environment, MD studies can confirm the stability of the binding predicted by molecular docking. For several dexibuprofen ester prodrugs, MD simulations have shown that the complexes formed with the COX-2 protein remain stable, supporting the initial docking results. nih.gov These simulations track parameters like the root mean square deviation (RMSD) of the protein and ligand, which, if they remain low and stable, indicate a persistent and favorable interaction. mdpi.com
The activation of the prodrug, which involves the hydrolysis of the ester bond to release the active dexibuprofen, is a critical step. While docking and MD simulations primarily focus on the interaction of the intact prodrug with its target, they can also provide insights into the conformational changes that may facilitate or hinder the access of hydrolytic enzymes. For the prodrug to be effective, it must remain stable enough to reach its target tissue before significant hydrolysis occurs in non-target areas, such as the stomach, where the acidic environment could prematurely break the ester linkage. nih.gov In vitro hydrolysis studies, often complemented by computational analyses, have shown that many dexibuprofen ester prodrugs are stable at gastric pH but are efficiently hydrolyzed in plasma to release the active drug. nih.gov
Table 1: Comparative Binding Energies of Dexibuprofen and its Ester Prodrugs with COX-2
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Dexibuprofen | -8.60 |
| Dexibuprofen-antioxidant Prodrug 5a | -8.90 |
| Dexibuprofen-antioxidant Prodrug 5b | -9.90 |
| Dexibuprofen-antioxidant Prodrug 5c | -9.40 |
Data sourced from a molecular docking study on dexibuprofen-antioxidant mutual prodrugs. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like dexibuprofen isopropyl ester. These calculations provide a fundamental understanding of the molecule's properties, such as its stability, reactivity, and the nature of its chemical bonds, which are essential for predicting its behavior as a prodrug.
DFT studies on ibuprofen (B1674241) and its derivatives have been used to determine various quantum chemical descriptors. ijrpr.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, which is a desirable characteristic for a prodrug that needs to remain intact until it reaches its target. ijrpr.commdpi.com
The electronic properties calculated through these methods also help in understanding the mechanism of prodrug activation. The hydrolysis of the ester bond in this compound is an electronic event. By mapping the electron density and electrostatic potential, quantum chemical calculations can identify the sites most susceptible to nucleophilic attack by hydrolytic enzymes, thereby predicting the ease of ester cleavage. mdpi.com
Furthermore, these calculations can predict the vibrational spectra (infrared and Raman) of the molecule, which can be used to confirm the structure of the synthesized prodrug and to study the changes in bonding upon esterification. nih.gov Comparisons between the calculated and experimental spectra provide a robust validation of the molecular structure. nih.gov While specific DFT studies on this compound are not widely available, the principles derived from studies on ibuprofen and other esters are directly applicable. ijrpr.comnih.gov
Table 2: Key Quantum Chemical Descriptors for Ibuprofen
| Descriptor | Value | Significance |
|---|---|---|
| Ionization Potential | - | Relates to the ability to donate an electron |
| Electron Affinity | - | Relates to the ability to accept an electron |
| Global Hardness | 3.03 | Indicates resistance to charge transfer |
| Electrophilicity Index | - | Measures the electrophilic character |
| Dipole Moment | - | Indicates the overall polarity of the molecule |
Values are for the parent compound, ibuprofen, and provide a baseline for understanding the electronic properties of its esters. Data from a comparative quantum chemical study. ijrpr.com
Pharmacophore Modeling and Ligand-Based Drug Design for Prodrug Optimization
Pharmacophore modeling and ligand-based drug design are computational strategies that focus on the features of a molecule that are essential for its biological activity. These approaches are particularly useful for optimizing prodrugs like this compound to enhance their therapeutic efficacy and reduce side effects.
A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For dexibuprofen and its prodrugs, the target is the COX enzyme. The key pharmacophoric features would include hydrophobic regions, hydrogen bond acceptors, and aromatic rings that are known to interact with the active site of COX enzymes. The design of ester prodrugs like the isopropyl ester is a form of ligand-based design aimed at masking the carboxylic acid group, which is responsible for the gastrointestinal side effects of many NSAIDs. nih.gov
The process of prodrug optimization involves modifying the promoiety (the isopropyl group in this case) to fine-tune the physicochemical properties of the molecule. nih.gov Ligand-based approaches can be used to select different ester groups that can improve properties such as lipophilicity, which in turn can affect absorption and distribution. nih.gov The goal is to create a prodrug that is sufficiently lipophilic to be well-absorbed orally and to distribute effectively to the site of inflammation, while also being susceptible to enzymatic hydrolysis to release the active drug in a controlled manner. nih.gov
While specific pharmacophore models for this compound are not extensively documented, the general principles of NSAID-COX interaction are well-established. The design of various NSAID ester prodrugs has been guided by these principles, aiming to create molecules that retain the necessary pharmacophoric features for COX inhibition once the active drug is released. semanticscholar.org
In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
The in silico prediction of ADMET properties is a critical component of modern drug discovery and development, allowing for the early assessment of a drug candidate's pharmacokinetic and safety profile. For a prodrug like this compound, these predictions are vital to ensure that it can be effectively absorbed, distributed to its target, metabolized to release the active drug, and then excreted without causing significant toxicity.
Various computational models are available to predict a wide range of ADMET properties. nih.gov For absorption, parameters such as aqueous solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability) are estimated. researchgate.net The esterification of dexibuprofen to its isopropyl ester is expected to increase its lipophilicity, which can enhance its absorption. nih.gov
Distribution predictions often involve estimating the extent of plasma protein binding and the ability of the compound to cross biological barriers like the blood-brain barrier. nih.gov Metabolism prediction is particularly important for a prodrug, as it needs to be converted to its active form. In silico tools can predict the sites of metabolism and the specific enzymes involved, primarily cytochrome P450 (CYP) enzymes for the parent drug and esterases for the prodrug cleavage. nih.gov
Excretion pathways and potential for drug-drug interactions through inhibition or induction of metabolic enzymes can also be predicted. nih.gov Toxicity prediction is a crucial safety assessment, with models available to screen for potential issues such as hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), and mutagenicity. researchgate.net In silico ADMET studies on various NSAID prodrugs have generally predicted favorable drug-like properties, suggesting that the prodrug approach can lead to safer therapeutic agents. researchgate.net
Table 3: Predicted ADMET Properties for NSAID-like Compounds
| Property | Prediction | Implication for this compound |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the GI tract. |
| Caco-2 Permeability | Good | Suggests good potential for crossing the intestinal barrier. |
| Distribution | ||
| Plasma Protein Binding | High | The active drug is known to be highly protein-bound. |
| Blood-Brain Barrier Permeation | Low to Moderate | May have limited CNS effects unless specifically designed for brain targeting. |
| Metabolism | ||
| CYP450 Inhibition | Potential for inhibition of certain isozymes | The parent drug is a known substrate and inhibitor of some CYPs. |
| Toxicity | ||
| hERG Inhibition | Low risk | Generally considered to have a good cardiovascular safety profile. |
| Hepatotoxicity | Low risk | The prodrug strategy aims to reduce overall toxicity. |
These are general predictions for NSAID-like compounds and may vary for the specific isopropyl ester.
Formulation Science and Advanced Drug Delivery Systems Preclinical Development
Strategies for Enhancing Solubility and Dissolution Rate of the Prodrug
Dexibuprofen isopropyl ester, being more lipophilic than its parent compound, dexibuprofen, is expected to have low aqueous solubility. researchgate.net This characteristic necessitates the exploration of various formulation strategies to enhance its solubility and dissolution, which are critical for achieving adequate bioavailability. While specific studies on the isopropyl ester are limited, research on dexibuprofen provides a strong foundation for potential enhancement strategies.
Mixed Hydrotropic Solubilization: This technique involves using a combination of hydrotropic agents, which are compounds that can increase the aqueous solubility of poorly soluble substances. Studies on dexibuprofen have shown that combinations of agents like sodium citrate (B86180) dihydrate and urea (B33335) can significantly enhance its solubility and dissolution rate. nih.gov This is attributed to intermolecular interactions between the drug and the hydrotropic agents, which can be confirmed by techniques such as Infrared (IR) spectroscopy and Differential Scanning Calorimetry (DSC). nih.gov It is plausible that a similar approach could be beneficial for the isopropyl ester prodrug.
Complexation with Cyclodextrins and Poloxamers: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), are known to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility. researchgate.netnih.gov The addition of hydrophilic polymers like poloxamers can further enhance this effect. nih.gov For dexibuprofen, the formation of ternary complexes with HPβCD and poloxamers (like Poloxamer 188) has been shown to significantly improve solubility and dissolution. nih.gov This enhancement is attributed to the entrapment of the drug in the cyclodextrin (B1172386) cavity and the wetting and solubilizing properties of the poloxamer. nih.gov
Particle Size Reduction: The dissolution rate of a drug is inversely proportional to its particle size. Therefore, reducing the particle size to the micro or nano range can significantly enhance dissolution. Techniques like spray drying can be employed to control the particle size of the active ingredient. For dexibuprofen, controlling the mean particle size has been shown to lead to high in-vitro dissolution. ub.edu
The following table summarizes the solubility enhancement of dexibuprofen using different techniques, which could be applicable to its isopropyl ester.
| Formulation Strategy | Key Findings for Dexibuprofen | Potential for this compound |
| Mixed Hydrotropy | Use of sodium citrate and urea increased solubility and dissolution rate. nih.gov | High potential due to the lipophilic nature of the ester. |
| Cyclodextrin Complexation | HPβCD inclusion complexes significantly enhanced solubility. nih.gov | Promising, as the ester can be encapsulated within the cyclodextrin cavity. |
| Addition of Poloxamers | Poloxamer 188 further enhanced the solubilizing effect of HPβCD. nih.gov | Likely to be effective in improving wetting and dissolution. |
| Particle Size Reduction | Controlled particle size via spray drying led to improved dissolution. ub.edu | A fundamental approach that would be beneficial for the ester prodrug. |
Investigation of Solid Dispersion and Nanocrystal Approaches for Delivery
Solid Dispersions: Solid dispersion is a technique where a poorly soluble drug is dispersed in an inert carrier matrix at the solid state. This can lead to the drug being present in an amorphous form, which has higher energy and thus better solubility and dissolution than the crystalline form. nih.govnih.gov
For dexibuprofen, solid dispersions have been successfully prepared using various methods, including melting and solvent evaporation. nih.govnih.gov Amphipathic polymers like Poloxamer 407 and carriers such as Syloid 244FP® have been used to create binary and ternary solid dispersions, resulting in a significant increase in solubility and dissolution rate. nih.govnih.gov For instance, a ternary solid dispersion of dexibuprofen with Syloid 244FP® and Poloxamer 188® enhanced solubility by over 38-fold. nih.gov Given that this compound is a lipophilic molecule, forming a solid dispersion could be a highly effective strategy to improve its oral bioavailability.
Nanocrystals: Nanocrystal technology involves reducing the drug particle size to the nanometer range. This leads to a significant increase in the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution velocity. nih.gov
Studies on dexibuprofen have demonstrated the successful fabrication of stable nanocrystals using techniques like the anti-solvent precipitation method. nih.gov The use of stabilizers such as combinations of hydroxypropyl methylcellulose (B11928114) (HPMC) and polyvinyl pyrrolidone (PVP) or HPMC and Eudragit® have been effective in producing stable nanocrystals with particle sizes as small as 85-90 nm. nih.gov These nanocrystals exhibited a substantial increase in saturation solubility and a much faster dissolution rate compared to the unprocessed drug. nih.gov This approach holds great promise for this compound, as it could significantly improve its dissolution profile.
The table below presents data from studies on dexibuprofen solid dispersions and nanocrystals.
| Formulation Approach | Carrier/Stabilizer | Key Results for Dexibuprofen |
| Solid Dispersion | Poloxamer 407 | Optimized ratio of 1:2 (drug:polymer) showed significantly higher dissolution rate. nih.gov |
| Ternary Solid Dispersion | Syloid 244FP®, Poloxamer 188® | 38.02-fold increase in solubility in pH 6.8 buffer. nih.gov |
| Nanocrystals | HPMC-PVP | Particle size of 85.0 ± 2.5 nm; saturation solubility increased to 270.0 ± 3.5 µg/mL from 51.0 ± 2.0 µg/mL. nih.gov |
| Nanocrystals | HPMC-Eudragit® | Particle size of 90 ± 3.0 nm. nih.gov |
Polymeric and Lipid-Based Drug Delivery Systems for Controlled Release
Polymeric Drug Delivery Systems: Polymeric nanoparticles and microparticles offer a versatile platform for the controlled release of drugs. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and natural polymers such as chitosan (B1678972) have been investigated for the delivery of dexibuprofen. nih.gov
PLGA nanoparticles have been shown to provide slower, sustained release of dexibuprofen compared to the free drug. nih.gov Similarly, chitosan-based nanoparticles have demonstrated prolonged drug release for up to 24 hours. nih.gov Eudragit®, a pH-sensitive polymer, has been used to create gastro-resistant microparticles of dexibuprofen, which can be beneficial in protecting the stomach from the drug and the drug from the acidic environment of the stomach. nih.gov These polymeric systems could be adapted for this compound to control its release profile and target specific regions of the gastrointestinal tract.
Lipid-Based Drug Delivery Systems: Given the lipophilic nature of this compound, lipid-based drug delivery systems (LBDDS) are a particularly attractive option. These systems can enhance the solubility and oral bioavailability of lipophilic drugs.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs and NLCs are colloidal carriers made from solid lipids. They can encapsulate lipophilic drugs and offer advantages like controlled release and improved stability. mdpi.com Studies on dexibuprofen have shown that SLNs can significantly improve its dissolution rate. wjpr.net NLCs, which are a modified version of SLNs containing both solid and liquid lipids, can offer higher drug loading and better stability. mdpi.com
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. Solid SEDDS can be prepared by adsorbing the liquid formulation onto a solid carrier. A study on a solid SEDDS formulation of dexibuprofen showed a twofold increase in bioavailability compared to the powdered drug. nih.gov
Fat Emulsion Injections: For parenteral administration, fat emulsions can be used as a vehicle for lipophilic drugs. A patent for ibuprofen (B1674241) ester prodrugs describes their formulation into fat emulsion injections, which can improve stability and reduce irritation. researchgate.net
The following table summarizes some of the advanced drug delivery systems investigated for dexibuprofen.
| Delivery System | Polymer/Lipid | Key Findings for Dexibuprofen |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | Slower, sustained drug release. nih.gov |
| Chitosan Nanoparticles | Chitosan | Prolonged drug release up to 24 hours. nih.gov |
| Eudragit® Microparticles | Eudragit® | Gastro-resistant properties. nih.gov |
| Solid Lipid Nanoparticles | Stearic acid, Lutrol F-68 | Enhanced dissolution rate. wjpr.net |
| Solid SEDDS | Labrasol, Capryol 90, Labrafil M 1944 CS, Aerosil 200 | Twofold higher bioavailability than dexibuprofen powder. nih.gov |
Stability and Degradation Kinetics in Various Preclinical Formulations (chemical stability, not shelf-life)
The chemical stability of this compound in preclinical formulations is a critical parameter that influences its development. As an ester prodrug, it is designed to be stable until it reaches the desired site of action, where it should then be hydrolyzed to release the active dexibuprofen.
Hydrolysis Kinetics: The primary degradation pathway for this compound is expected to be hydrolysis of the ester bond. The rate of this hydrolysis is highly dependent on the pH of the environment and the presence of enzymes.
pH-Dependent Hydrolysis: In aqueous solutions, the hydrolysis of esters can be catalyzed by both acids and bases. Studies on other NSAID ester prodrugs have shown that they are generally more stable in acidic conditions (like the stomach, pH 1.2) and undergo faster hydrolysis in neutral or alkaline conditions (like the intestine and plasma, pH 7.4). researchgate.net This differential stability is a key feature of the prodrug strategy, aiming to minimize gastric irritation by delaying the release of the acidic parent drug in the stomach. researchgate.net
Enzymatic Hydrolysis: In vivo, the hydrolysis of the ester is primarily mediated by esterase enzymes present in the plasma and various tissues. nih.gov The rate of enzymatic hydrolysis determines the rate of formation of the active drug and thus influences the pharmacokinetic profile of the prodrug. Research on ibuprofen ester prodrugs has shown that the rate of plasma-catalyzed hydrolysis can be stereoselective. nih.gov
Stability in Formulations: The stability of this compound will also depend on the excipients used in the formulation.
Solid-State Stability: In solid dosage forms like solid dispersions or nanocrystals, the drug may be more stable against hydrolysis. However, the amorphous form of the drug in solid dispersions can be physically unstable and may tend to crystallize over time, which could affect the dissolution rate. nih.gov
Stability in Lipid-Based Formulations: In lipid-based formulations like SLNs or SEDDS, the lipophilic environment can protect the ester from hydrolysis. However, the presence of water in emulsion-based systems could still pose a stability challenge. mdpi.comwjpr.net
Degradation Kinetics: To date, there is a lack of publicly available, detailed kinetic data (e.g., rate constants, half-life) on the degradation of this compound in various preclinical formulations. Such studies would typically involve using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of the prodrug and the formation of its degradation products over time under different stress conditions (e.g., different pH, temperature, and in the presence of enzymes). nih.gov
The table below outlines the expected stability profile of this compound based on general principles of ester prodrugs.
| Condition | Expected Stability of this compound | Rationale |
| Acidic pH (e.g., 1.2) | Relatively stable | Slow acid-catalyzed hydrolysis of the ester bond. researchgate.net |
| Neutral/Alkaline pH (e.g., 7.4) | Less stable, undergoes hydrolysis | Faster base-catalyzed hydrolysis of the ester bond. researchgate.net |
| Plasma | Rapid hydrolysis | Enzymatic cleavage by esterases to release active dexibuprofen. nih.gov |
| Solid State (Crystalline) | Generally stable | Reduced molecular mobility limits degradation reactions. |
| Solid State (Amorphous) | Potentially less stable | Higher energy state may be more susceptible to degradation; physical instability (crystallization) is a concern. nih.gov |
| Lipid-Based Formulations | Generally stable | Lipophilic environment can protect the ester from aqueous hydrolysis. mdpi.com |
Future Research Directions and Unexplored Avenues for Dexibuprofen Isopropyl Ester
Exploration of Novel Bioconversion Enzymes and Their Genetic Polymorphisms
The conversion of dexibuprofen isopropyl ester back to its active form, dexibuprofen, is a critical step governed by enzymatic hydrolysis. While plasma esterases are known to play a significant role, a detailed understanding of the specific enzymes involved is an area ripe for investigation. nih.gov Future research should aim to identify and characterize the full spectrum of carboxylesterases and other hydrolases responsible for this bioconversion in various tissues, such as the liver, intestine, and target inflammatory sites. The discovery of novel thermophilic esterases with broad substrate specificity, for instance, opens the door to identifying new biocatalysts that may be involved in the metabolism of such prodrugs. csic.es
Furthermore, the inter-individual variability in drug response is a cornerstone of personalized medicine. Genetic polymorphisms in drug-metabolizing enzymes can lead to significant differences in how individuals process medications. nih.gov For dexibuprofen itself, polymorphisms in cytochrome P450 enzymes like CYP2C19 and CYP3A4 are known to affect its metabolism. nih.govresearchgate.net A crucial future direction is to investigate the genetic polymorphisms of the esterases responsible for hydrolyzing this compound. Identifying single nucleotide polymorphisms (SNPs) or other genetic variations that alter the expression or activity of these enzymes could help predict a patient's ability to efficiently convert the prodrug, thereby influencing efficacy and potential for adverse effects.
| Research Focus Area | Key Objectives | Potential Impact |
| Enzyme Identification | Isolate and characterize specific human carboxylesterases that hydrolyze this compound. | Deeper understanding of the prodrug's metabolic pathway. |
| Tissue Distribution | Map the expression and activity of these enzymes in relevant tissues (liver, gut, plasma, synovial fluid). | Insights into site-specific activation of the prodrug. |
| Genetic Polymorphisms | Identify and functionally characterize genetic variants in key bioconversion enzymes. | Enable patient stratification for personalized dosing strategies. |
Application in Advanced Preclinical Disease Models Beyond Inflammation
While dexibuprofen's primary use is in managing pain and inflammation, emerging evidence suggests that NSAIDs and their derivatives may have therapeutic potential in other complex diseases. researchgate.netnih.gov Future research should leverage advanced preclinical models to explore the utility of this compound in conditions beyond traditional inflammatory disorders. The increased lipophilicity of the ester prodrug could enhance its penetration into specific tissues, such as the central nervous system or solid tumors, opening up new therapeutic possibilities. mdpi.com
For instance, studies have pointed to the potential of dexibuprofen in neurodegenerative diseases like Alzheimer's, where it may help reduce brain inflammation and the burden of β-amyloid plaques. nih.gov Utilizing transgenic mouse models of Alzheimer's to evaluate the long-term effects of this compound on disease progression would be a valuable endeavor. Similarly, the role of NSAIDs in oncology, particularly in breast and colon cancer, has been a subject of interest. nih.gov Investigating the efficacy of this compound in orthotopic or patient-derived xenograft (PDX) models of cancer could reveal novel anti-neoplastic applications.
Synergistic Effects with Other Therapeutic Agents (preclinical/in vitro investigations)
The strategy of combining therapeutic agents to achieve synergistic effects is a well-established paradigm in pharmacology. This compound could be a valuable component in combination therapies, and preclinical investigations are needed to uncover these potential synergies. One promising approach is the development of mutual prodrugs, where dexibuprofen is chemically linked to another active agent. mdpi.com
For example, co-esterification of dexibuprofen with antioxidants has been explored to create mutual prodrugs that not only deliver the anti-inflammatory agent but also provide localized antioxidant effects, potentially offering enhanced protection against gastrointestinal damage. mdpi.comnih.gov In vitro studies could explore the synergistic anti-inflammatory and anti-proliferative effects of this compound when combined with other agents. For example, its combination with chemotherapeutic agents could be tested on cancer cell lines to see if it can enhance cytotoxicity or overcome drug resistance. Similarly, in models of neuroinflammation, its combination with neuroprotective agents could be evaluated for enhanced efficacy.
| Combination Strategy | Potential Partner Agent | Therapeutic Area | Rationale |
| Mutual Prodrug | Antioxidants (e.g., Sesamol) | Inflammation, GI Protection | Combines anti-inflammatory action with mucosal protection. mdpi.com |
| Co-administration | Chemotherapeutics | Oncology | Potential to enhance anti-tumor activity or reduce side effects. nih.gov |
| Co-administration | Neuroprotective Agents | Neurodegeneration | Synergistic reduction of inflammation and neuronal damage. nih.gov |
Opportunities for Next-Generation Ester Prodrugs with Tailored Biopharmaceutical Properties
The synthesis of this compound is a prime example of how the prodrug approach can modify a drug's properties. nih.gov The future holds immense opportunities for creating a new generation of dexibuprofen ester prodrugs with meticulously tailored biopharmaceutical profiles. By strategically selecting the ester promoiety, researchers can fine-tune properties such as solubility, lipophilicity, metabolic stability, and rate of hydrolysis. mdpi.comnih.gov
Q & A
Q. What are the established synthetic routes for Dexibuprofen Isopropyl Ester, and how can reaction conditions be optimized for yield and purity?
this compound is synthesized via esterification of dexibuprofen with isopropyl alcohol under acidic catalysis. Evidence from analogous ester syntheses (e.g., L-tyrosine isopropyl ester) suggests using concentrated sulfuric acid as a catalyst, reflux conditions (~24 hours), and neutralization with ammonia to achieve ~45% yield . Optimization involves monitoring reaction progress via HPLC or NMR to minimize side products (e.g., diesters or unreacted starting materials). Post-synthesis purification via recrystallization or chromatography is critical for pharmaceutical-grade purity .
Q. How can X-ray crystallography be utilized to determine the structural conformation and intermolecular interactions of this compound?
Single-crystal X-ray diffraction (SCXRD) provides atomic-resolution data on molecular conformation and packing. For ester derivatives like L-tyrosine isopropyl ester, torsion angles (e.g., C–C(NH₂)–C(O)–O = 95.9°) and hydrogen-bonding networks (e.g., O–H⋯N and N–H⋯O interactions) are key to understanding stability and solubility . Refinement parameters (R-factor <0.04, wR <0.10) ensure accuracy, while software like SHELXL resolves atomic positions and thermal displacement parameters .
Q. What analytical techniques are recommended for assessing the purity and degradation products of this compound?
Reverse-phase HPLC with UV detection is standard for quantifying purity and identifying degradation products. Mass spectrometry (HRMS-ESI) confirms molecular integrity, while ¹H/¹³C NMR resolves structural anomalies (e.g., ester hydrolysis). Stability-indicating methods should validate limits of detection (LOD) for impurities like free dexibuprofen or glycol esters .
Advanced Research Questions
Q. How do environmental factors (temperature, humidity, light) influence the stability of this compound in solid and solution states?
Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for solids, 25°C for solutions) reveal degradation kinetics. For isopropyl esters, photoinstability is common; amber glassware or light-resistant excipients mitigate radical-mediated decomposition. In solution, DMSO or DMF (≥20 mg/mL) enhances stability, but residual solvents (e.g., <0.1% DMSO) must be minimized for in vivo applications .
Q. What computational methods can predict the conformational flexibility and intermolecular interactions of this compound in crystal lattices?
Density Functional Theory (DFT) simulations model torsion angles (e.g., U-shaped "scorpion" conformation) and hydrogen-bonding propensity. Molecular dynamics (MD) in solvents like water or ethanol assess solubility by calculating partition coefficients (logP). For crystal engineering, Mercury software visualizes packing motifs (e.g., helical chains via O–H⋯N bonds) .
Q. How does the ester side chain (isopropyl vs. methyl/ethyl) impact the pharmacokinetic profile of dexibuprofen prodrugs?
Comparative studies using in vitro hydrolysis assays (e.g., simulated gastric fluid) show that bulkier esters (isopropyl) delay enzymatic cleavage, prolonging half-life. Rat models demonstrate enhanced lipophilicity (logP >3.5) for isopropyl esters, improving blood-brain barrier penetration versus methyl esters. LC-MS/MS quantifies plasma metabolite levels to correlate ester structure with bioavailability .
Q. What strategies resolve contradictions in crystallographic data between this compound and related compounds?
Discrepancies in hydrogen-bonding geometries or unit-cell parameters require cross-validation with complementary techniques (e.g., neutron diffraction for H-atom positions) or re-refinement using high-resolution datasets (θ >25°). For example, L-tyrosine esters show variability in helical chain packing, resolved via symmetry operations and Hirshfeld surface analysis .
Methodological Notes
- Data Contradictions : When conflicting crystallographic or stability data arise, prioritize peer-reviewed studies with lower R-factors or validated degradation protocols .
- Experimental Design : Include control groups (e.g., free dexibuprofen) in hydrolysis studies and use triplicate sampling for statistical rigor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
